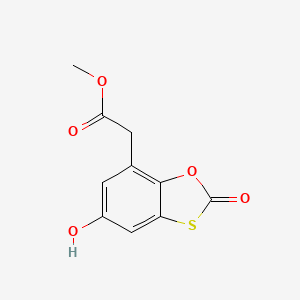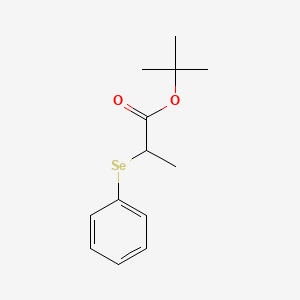
tert-Butyl 2-(phenylselanyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(phenylselanyl)propanoate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(phenylselanyl)propanoate typically involves the esterification of 2-(phenylselanyl)propanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions using similar catalysts and solvents as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 2-(phenylselanyl)propanoate can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Selenoxide or selenone derivatives.
Reduction: The corresponding alcohol.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a precursor for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have biological activity and could be studied for potential therapeutic applications.
Medicine: Research into the pharmacological properties of its derivatives could lead to the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-(phenylselanyl)propanoate involves its interaction with various molecular targets and pathways. The phenylselanyl group can participate in redox reactions, potentially affecting cellular oxidative stress levels. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may have biological activity. The tert-butyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 2-(phenylthio)propanoate: Similar structure but with a sulfur atom instead of selenium.
tert-Butyl 2-(phenylselanyl)acetate: Similar structure but with an acetate ester group instead of propanoate.
tert-Butyl 2-(phenylselanyl)butanoate: Similar structure but with a butanoate ester group instead of propanoate.
Uniqueness
tert-Butyl 2-(phenylselanyl)propanoate is unique due to the presence of the phenylselanyl group, which imparts distinct redox properties compared to sulfur or oxygen analogs. This uniqueness can be leveraged in designing molecules with specific chemical and biological activities.
Propiedades
Número CAS |
124929-03-9 |
|---|---|
Fórmula molecular |
C13H18O2Se |
Peso molecular |
285.25 g/mol |
Nombre IUPAC |
tert-butyl 2-phenylselanylpropanoate |
InChI |
InChI=1S/C13H18O2Se/c1-10(12(14)15-13(2,3)4)16-11-8-6-5-7-9-11/h5-10H,1-4H3 |
Clave InChI |
WLODPZMURJABFT-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OC(C)(C)C)[Se]C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2,2-Bis[chloro(2,4,6-trimethylphenyl)boranyl]ethene-1,1-diyl}bis(trimethylsilane)](/img/structure/B14301170.png)

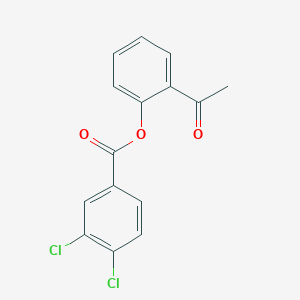


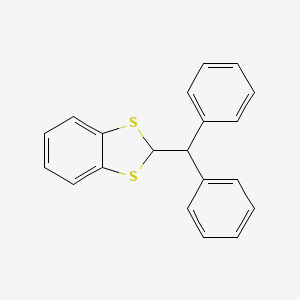
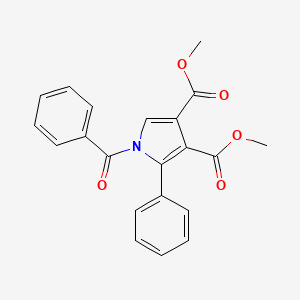

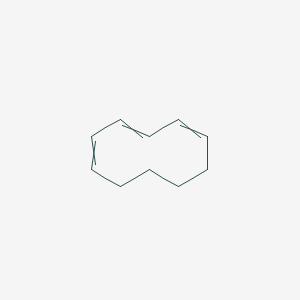
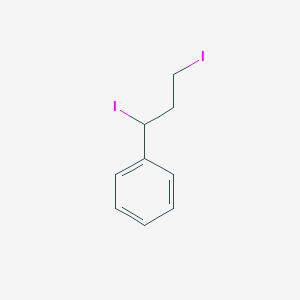
![Pentanoic acid, 4-methyl-2-[2-oxo-2-[(phenylmethoxy)amino]ethyl]-](/img/structure/B14301239.png)
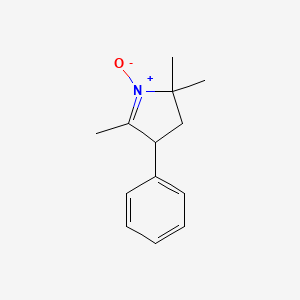
![2-[(2,2,2-Trifluoroethoxy)carbonyl]cyclohexane-1-carboxylate](/img/structure/B14301243.png)
